Chemical structure and properties of 3,3-Dimethylpiperidine-1-sulfonyl chloride
Chemical structure and properties of 3,3-Dimethylpiperidine-1-sulfonyl chloride
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3,3-Dimethylpiperidine-1-sulfonyl chloride (CAS: 1341531-84-7), a specialized heterocyclic building block used in medicinal chemistry. Unlike the unsubstituted piperidine-1-sulfonyl chloride, the incorporation of a gem-dimethyl group at the C3 position introduces unique steric and electronic properties that significantly influence metabolic stability and receptor binding kinetics. This document details its structural characteristics, synthesis protocols, reactivity profiles, and applications in drug development.[1]
Part 1: Chemical Identity & Structural Analysis[5]
Chemical Data Table
| Property | Specification |
| IUPAC Name | 3,3-Dimethylpiperidine-1-sulfonyl chloride |
| CAS Number | 1341531-84-7 |
| Molecular Formula | C |
| Molecular Weight | 211.71 g/mol |
| Physical State | Liquid or low-melting solid (Class dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |
| Stability | Moisture sensitive; Store under inert atmosphere (Ar/N |
Structural & Conformational Analysis
The 3,3-dimethylpiperidine core adopts a distorted chair conformation. The gem-dimethyl group at C3 creates a specific steric environment:
-
Axial/Equatorial Methyls: One methyl group occupies the axial position, while the other is equatorial. The axial methyl introduces 1,3-diaxial interactions, primarily with the axial protons at C1 and C5, slightly flattening the ring compared to unsubstituted piperidine.
-
Sulfonyl Geometry: The sulfonyl chloride moiety (-SO
Cl) at N1 adopts a pseudo-tetrahedral geometry. The nitrogen atom is pyramidal but can undergo inversion; however, the bulky sulfonyl group and the C3-dimethyl steric pressure favor a specific rotameric population that minimizes steric clash between the sulfonyl oxygens and the equatorial C3-methyl.
Part 2: Synthesis & Production Protocols
Synthetic Route: The Sulfuryl Chloride Method
The most robust method for synthesizing sterically modified dialkylsulfamoyl chlorides involves the reaction of the secondary amine with sulfuryl chloride (
Reaction Scheme:
Detailed Experimental Protocol
Note: This protocol assumes anhydrous conditions due to the moisture sensitivity of the product.
Reagents:
-
3,3-Dimethylpiperidine (1.0 equiv)
-
Sulfuryl chloride (1.2 equiv)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[3]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvent Charge: Add anhydrous DCM (10 volumes relative to amine) and sulfuryl chloride (1.2 equiv). Cool the solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents the decomposition of unstable intermediates and suppresses side reactions.
-
Amine Addition: Mix 3,3-dimethylpiperidine (1.0 equiv) and TEA (1.2 equiv) in DCM. Add this solution dropwise to the cold sulfuryl chloride solution over 30 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC or GC-MS.
-
Workup: Quench with ice-cold water. Extract the organic layer, wash with cold 1M HCl (to remove unreacted amine/base), then brine.
-
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow for 3,3-Dimethylpiperidine-1-sulfonyl chloride emphasizing temperature control.
Part 3: Reactivity Profile & Mechanism
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of this scaffold is the formation of sulfonamides. The reaction proceeds via a nucleophilic attack at the sulfur atom.
Mechanism:
-
Nucleophilic Attack: The incoming nucleophile (e.g., a primary amine
) attacks the electrophilic sulfur center. -
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (Cl) are apical.
-
Elimination: Chloride is expelled, restoring the tetrahedral geometry.
Steric Considerations: While the C3-dimethyl group is not directly adjacent to the reaction center (N1), it exerts a remote steric effect. It restricts the conformational mobility of the piperidine ring, potentially shielding the "backside" of the nitrogen slightly. However, the sulfur atom remains highly accessible compared to ortho-substituted aryl sulfonyl chlorides.
Hydrolysis & Stability
-
Hydrolysis: Reacts with water to form 3,3-dimethylpiperidine-1-sulfonic acid and HCl. The rate is slower than acyclic analogs due to the hydrophobic bulk of the dimethyl piperidine ring.
-
Thermal Stability: Generally stable up to ~100°C if dry. Decomposition releases
and the chlorinated amine.
Mechanistic Pathway Diagram
Caption: Mechanism of sulfonamide formation via nucleophilic substitution at the sulfur center.
Part 4: Applications in Drug Discovery[4]
The "Gem-Dimethyl" Effect in Medicinal Chemistry
The 3,3-dimethyl substitution is not merely decorative; it serves critical pharmacological functions:
-
Metabolic Blocking: The C3 position of piperidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing methyl groups here blocks this metabolic "soft spot," significantly increasing the half-life (
) of the drug candidate. -
Lipophilicity Modulation: The addition of two methyl groups increases the LogP (lipophilicity), which can improve blood-brain barrier (BBB) penetration for CNS targets.
-
Conformational Lock: The gem-dimethyl group restricts the ring's flexibility, reducing the entropic penalty upon binding to a protein target. This can lead to higher affinity interactions.
Common Therapeutic Areas
-
Chemokine Receptor Antagonists: Piperidine sulfonamides are frequent motifs in CCR antagonist design.
-
Enzyme Inhibitors: Used in the design of inhibitors for enzymes like
-secretase (Alzheimer's research) where the piperidine ring occupies a hydrophobic pocket.
Part 5: Handling & Safety
-
Hazards: Corrosive (Causes severe skin burns and eye damage), Moisture Sensitive.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly within a fume hood.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed to prevent hydrolysis.
-
Spill Management: Neutralize with sodium bicarbonate or lime before disposal. Do not add water directly to the concentrated spill.
References
-
PubChem. (2025).[2][4] 3,3-Dimethylpiperidine-1-sulfonyl chloride.[5] National Library of Medicine. [Link]
-
Woolven, H., et al. (2016). The synthesis of sulfonamides from sulfonyl chlorides. Chemical Reviews. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. 3,5-Dimethylpiperidine-1-sulfonyl chloride | C7H14ClNO2S | CID 16228529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Dimethylpiperidine-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
